molecular formula C16H11Cl2NO2 B2409401 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 288861-05-2

6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No. B2409401
M. Wt: 320.17
InChI Key: JDOKWEBHARDMTN-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, also known as CCC, is a synthetic compound that has been widely studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects. CCC is a novel compound that has shown to be an effective and potent antagonist of the human 5-HT2A receptor. The 5-HT2A receptor is a G-protein-coupled receptor that is involved in many physiological processes, including cognition, emotion, and behavior. CCC has been studied extensively in laboratory experiments and in clinical trials, and its potential applications are vast. In

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A significant aspect of the research on 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its synthesis and chemical properties. For instance, Proença and Costa (2008) demonstrated a simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting the importance of environmentally sustainable methods in chemical synthesis (Proença & Costa, 2008). Dyachenko et al. (2020) explored the condensation of salicylaldehyde with CH acids to produce 3-substituted chromen-2-ones, including structures related to 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (Dyachenko et al., 2020).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide and its derivatives have been examined for various applications. Subbareddy and Sumathi (2017) synthesized indolyl-4H-chromene-3-carboxamides, related to 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, and evaluated them as antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017). Bekhradnia et al. (2016) developed novel fluorescent probes based on nitro-3-carboxamide coumarin derivatives for selective detection of Cu(II) ions, showcasing the potential utility of these compounds in analytical chemistry (Bekhradnia et al., 2016).

Chemical Analysis and Material Science

In the field of chemical analysis and material science, studies on 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide and related compounds have provided insights into their properties and applications. Fang et al. (2015) investigated a photochromic naphthopyran dye, closely related to 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, which was activated by an intramolecular hydrogen bond and demonstrated significant photodynamics in ormosil matrix coating (Fang et al., 2015). This study exemplifies how these compounds can be utilized in the development of advanced materials with specific light-responsive properties.

properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c17-12-1-4-14(5-2-12)19-16(20)11-7-10-8-13(18)3-6-15(10)21-9-11/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOKWEBHARDMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

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